molecular formula C6H12N4S B13186926 5-(Aminomethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol

5-(Aminomethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13186926
M. Wt: 172.25 g/mol
InChI Key: WZNOVCVYJCSQKE-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the thiol group and the triazole ring makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropyl hydrazine with carbon disulfide to form an intermediate, which then undergoes cyclization with formaldehyde and ammonia to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenated compounds and alkylating agents are often used in substitution reactions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the reagents used.

Scientific Research Applications

5-(Aminomethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can also interact with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol
  • 5-(Aminomethyl)-4-(methyl)-4H-1,2,4-triazole-3-thiol
  • 5-(Aminomethyl)-4-(ethyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(Aminomethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the isopropyl group, which can influence its reactivity and interaction with other molecules. This structural feature can affect its solubility, stability, and overall chemical behavior, making it distinct from other similar compounds.

Properties

Molecular Formula

C6H12N4S

Molecular Weight

172.25 g/mol

IUPAC Name

3-(aminomethyl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C6H12N4S/c1-4(2)10-5(3-7)8-9-6(10)11/h4H,3,7H2,1-2H3,(H,9,11)

InChI Key

WZNOVCVYJCSQKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NNC1=S)CN

Origin of Product

United States

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